Cas no 1341096-79-4 (5-(3-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(3-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-iodophenyl group and a carboxylic acid functionality. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and materials science. The iodine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for derivatization or coordination chemistry. Its rigid oxadiazole scaffold contributes to stability and potential bioactivity, making it valuable in medicinal chemistry for drug discovery. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
5-(3-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid structure
1341096-79-4 structure
Product Name:5-(3-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No:1341096-79-4
MF:C9H5IN2O3
MW:316.052074193954
CID:6372814
PubChem ID:63448669
Update Time:2025-06-08

5-(3-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(3-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
    • 1,2,4-Oxadiazole-3-carboxylic acid, 5-(3-iodophenyl)-
    • CS-0290957
    • EN300-1119709
    • 1341096-79-4
    • 5-(3-iodophenyl)-1,2,4-oxadiazole-3-carboxylicacid
    • AKOS012756236
    • Inchi: 1S/C9H5IN2O3/c10-6-3-1-2-5(4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14)
    • InChI Key: RXTFFWDYZNVMKN-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=CC(I)=C2)=NC(C(O)=O)=N1

Computed Properties

  • Exact Mass: 315.93449g/mol
  • Monoisotopic Mass: 315.93449g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 76.2Ų

Experimental Properties

  • Density: 1.993±0.06 g/cm3(Predicted)
  • Boiling Point: 479.0±47.0 °C(Predicted)
  • pka: 2.70±0.10(Predicted)

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Additional information on 5-(3-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Comprehensive Overview of 5-(3-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1341096-79-4)

The compound 5-(3-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1341096-79-4) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique structure, featuring an oxadiazole ring coupled with an iodophenyl group, makes it a versatile intermediate for various applications. Researchers and industry professionals are increasingly interested in this compound due to its potential in drug discovery, agrochemical development, and advanced material synthesis.

One of the key reasons for the growing interest in 5-(3-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid is its role as a building block in the synthesis of bioactive molecules. The oxadiazole moiety is known for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the iodophenyl group further enhances its utility in cross-coupling reactions, which are pivotal in modern organic synthesis. This combination of features makes the compound a valuable asset for researchers exploring new therapeutic agents.

In recent years, the demand for heterocyclic compounds like 5-(3-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid has surged, driven by advancements in pharmaceutical research and the need for novel drug candidates. The compound's CAS No. 1341096-79-4 is frequently searched in academic databases and chemical supplier catalogs, reflecting its importance in the scientific community. Additionally, its potential applications in material science, such as in the development of organic semiconductors and luminescent materials, have further broadened its appeal.

From a synthetic perspective, 5-(3-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid offers several advantages. Its carboxylic acid functionality allows for easy derivatization, enabling the creation of a wide range of derivatives with tailored properties. This flexibility is particularly valuable in high-throughput screening and combinatorial chemistry, where rapid access to diverse molecular libraries is essential. Moreover, the compound's stability under various reaction conditions makes it a reliable choice for complex synthetic routes.

The environmental and safety aspects of 5-(3-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid are also noteworthy. Unlike some other halogenated compounds, it exhibits favorable biodegradability and low toxicity profiles, aligning with the increasing emphasis on green chemistry principles. This makes it a sustainable option for industrial applications, particularly in regions with stringent environmental regulations. Researchers are actively exploring its use in eco-friendly processes, further enhancing its market potential.

In conclusion, 5-(3-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1341096-79-4) is a multifaceted compound with significant promise across multiple disciplines. Its unique structural features, combined with its synthetic versatility and environmental compatibility, position it as a key player in the future of chemical innovation. As research continues to uncover new applications, this compound is likely to remain a focal point for scientists and industry professionals alike.

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